molecular formula C12H24 B14162980 6-Methylundec-5-ene CAS No. 83687-45-0

6-Methylundec-5-ene

Cat. No.: B14162980
CAS No.: 83687-45-0
M. Wt: 168.32 g/mol
InChI Key: LUBVTHCRLBKAPB-UHFFFAOYSA-N
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Description

6-Methylundec-5-ene is an organic compound with the molecular formula C12H24. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylundec-5-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced into a precursor molecule. For instance, the compound can be synthesized by the reaction of 1-decene with methylmagnesium bromide under controlled conditions to introduce the methyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkenylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methylundec-5-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where substituents are added to the carbon atoms of the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) are typical reagents for electrophilic addition reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes and other substituted derivatives.

Scientific Research Applications

6-Methylundec-5-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound as a precursor.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Methylundec-5-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include the carbon atoms of the double bond, which can undergo addition, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Decene: A linear alkene with a similar structure but without the methyl group.

    2-Methyl-1-decene: Another alkene with a methyl group at a different position.

    Undec-1-ene: A linear alkene with the double bond at the terminal position.

Uniqueness

6-Methylundec-5-ene is unique due to the position of its double bond and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

83687-45-0

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

6-methylundec-5-ene

InChI

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h10H,4-9,11H2,1-3H3

InChI Key

LUBVTHCRLBKAPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCCCC)C

Origin of Product

United States

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